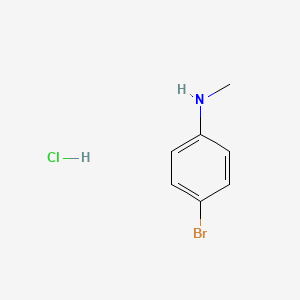

4-Bromo-N-methylaniline hydrochloride

Vue d'ensemble

Description

4-Bromo-N-methylaniline hydrochloride is a synthetic organic compound with the molecular formula C7H9BrClN. It is derived from aniline (aminobenzene) through a series of chemical modifications. This compound is primarily used as an intermediate in the synthesis of various functional materials and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-methylaniline hydrochloride typically involves the bromination of N-methylaniline. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to produce N-methylaniline. Bromination is then carried out using bromine or a bromine source under controlled conditions to yield 4-Bromo-N-methylaniline. The final step involves the formation of the hydrochloride salt by reacting 4-Bromo-N-methylaniline with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at the para position facilitates nucleophilic substitution under specific conditions.

-

Mechanism : The bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids to form biaryl structures .

-

Example : Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 4-phenyl-N-methylaniline .

Diazotization and Subsequent Reactions

The primary amine (after HCl removal) undergoes diazotization, enabling further transformations.

| Reaction | Reagents | Intermediate/Product | Application |

|---|---|---|---|

| Diazotization | HNO₂, H₂SO₄ | Diazonium salt | Synthesis of azo dyes or aryl halides |

| Sandmeyer Reaction | CuCl/HCl | 4-Chloro-N-methylaniline | Halogen exchange |

-

Key Step : The diazonium salt intermediate can be trapped with CuCl to replace bromine with chlorine .

Alkylation and Acylation

The secondary amine participates in alkylation and acylation reactions.

Alkylation

-

Methylation : Excess CH₃I in basic conditions produces a quaternary ammonium salt .

-

Ethylation : Reaction with CH₃CH₂Cl/AlCl₃ yields N-ethyl derivatives .

Acylation

-

Acetylation : Treatment with CH₃COCl forms N-acetyl-4-bromo-N-methylaniline, enhancing stability for further reactions .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom:

Comparative Reactivity

The bromine and methylamine groups influence reactivity compared to analogs:

| Compound | Reactivity Difference | Example |

|---|---|---|

| 4-Bromoaniline | Faster electrophilic substitution (no steric hindrance) | Nitration occurs at the ortho position |

| N,N-Dimethyl-4-bromoaniline | Reduced nucleophilicity due to tertiary amine | Lower coupling efficiency in Suzuki reactions |

Applications De Recherche Scientifique

Analytical Chemistry

4-Bromo-N-methylaniline hydrochloride is utilized as a reagent in various analytical techniques. Its ability to form stable derivatives makes it useful in:

- Chromatography : Employed as a derivatizing agent for amines and phenols, enhancing detection sensitivity.

- Spectroscopy : Used in UV-Vis spectroscopy for quantifying concentrations of analytes due to its distinct absorbance characteristics.

Cell Biology

In cell biology, this compound plays a role in:

- Cell Culture : It is used in the modification of cell culture media, influencing cell growth and behavior.

- Biochemical Assays : Acts as an inhibitor or modulator in enzyme assays, aiding in the study of metabolic pathways.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds:

- Pharmaceuticals : It is a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders.

- Dyes and Pigments : Utilized in the manufacture of dyes due to its bromine content, which enhances color stability and intensity.

Data Table: Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Structure | Structure |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if inhaled; causes skin irritation |

| Primary Applications | Analytical chemistry, cell biology, organic synthesis |

| Key Industries | Pharmaceuticals, chemical manufacturing, research institutions |

Case Study 1: Use in Pharmaceutical Development

A recent study demonstrated the synthesis of novel antidepressants using this compound as a key intermediate. The compound facilitated the introduction of bromine into the molecular structure, which was crucial for enhancing pharmacological activity. The resulting compounds showed promising results in preclinical trials for treating depression.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of brominated anilines highlighted the role of this compound as a marker for assessing pollution from industrial sources. The study utilized advanced chromatographic techniques to trace its degradation products in aquatic environments, underscoring the need for monitoring brominated compounds in ecological assessments.

Mécanisme D'action

Currently, there is no documented information regarding a specific mechanism of action for 4-Bromo-N-methylaniline hydrochloride in biological systems. its chemical structure suggests potential interactions with various molecular targets, which could be explored in future research.

Comparaison Avec Des Composés Similaires

4-Bromoaniline: Similar in structure but lacks the methyl group on the nitrogen atom.

N-methylaniline: Similar but without the bromine substituent.

3-Bromo-N-methylaniline: Similar but with the bromine atom in the meta position instead of the para position.

Activité Biologique

4-Bromo-N-methylaniline hydrochloride is an organic compound with significant biological activity due to its unique structural features, particularly the presence of a bromine atom and a methylaniline moiety. This compound is often utilized in various chemical syntheses and biological studies, where its interactions with biological targets can lead to diverse pharmacological effects.

- Molecular Formula : CHBrClN

- Molecular Weight : 220.96 g/mol

- Structure : The compound features a bromine atom at the para position of the aniline ring, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into various domains, including antimicrobial, anti-cancer, and enzyme inhibition activities. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Case Study: Antibacterial Potency

A study evaluated the antibacterial activity of a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, against XDR S. Typhi. The results were as follows:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound 5a | 50 mg/mL | 100 mg/mL |

| Compound 5b | 25 mg/mL | 50 mg/mL |

| Compound 5c | 12.5 mg/mL | 25 mg/mL |

| Compound 5d | 6.25 mg/mL | 12.5 mg/mL |

Compound 5d exhibited the highest antibacterial potency, indicating that modifications to the brominated structure can enhance biological activity against resistant strains .

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition capabilities of compounds related to this compound. For example, molecular docking studies have shown strong binding affinities to key enzymes involved in metabolic pathways.

Case Study: Enzyme Binding Affinity

In silico analyses revealed that certain derivatives exhibited significant inhibition of alkaline phosphatase with an IC value of 1.469 ± 0.02 μM , indicating potential therapeutic applications in conditions where this enzyme is implicated .

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems has been explored in various studies. Its structural similarity to known psychoactive agents suggests potential applications in treating neurodegenerative diseases.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound can influence neurotransmitter release mechanisms, potentially offering therapeutic benefits in neuropharmacology .

Propriétés

IUPAC Name |

4-bromo-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVNPPHDWREZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669511 | |

| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84250-73-7 | |

| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.